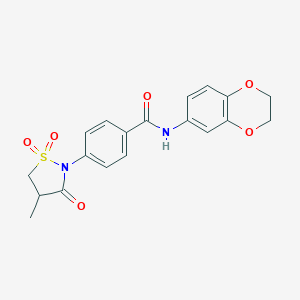![molecular formula C7H12O4S B144387 丙酸,3-[(2-甲氧基-2-氧代乙基)硫代],甲酯 CAS No. 7400-45-5](/img/structure/B144387.png)
丙酸,3-[(2-甲氧基-2-氧代乙基)硫代],甲酯
概述
描述
The compound "Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester" is not directly mentioned in the provided papers. However, the papers discuss related compounds and methodologies that could be relevant to the analysis of the compound . For instance, the synthesis of 2-methoxy-2-(9-phenanthryl)propionic acid as a chiral resolving agent is described, which shares a methoxy and propionic acid moiety with the target compound . Additionally, the synthesis of methyl 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoates involves the use of methoxymethylene intermediates, which could be related to the methoxy component of the target compound . Lastly, the use of 2-methoxy-2-(1-naphthyl)propionic acid as a chiral auxiliary for enantioresolution of alcohols indicates the potential utility of methoxy-substituted propionic acids in stereochemical analysis .
Synthesis Analysis
The synthesis of related compounds involves the use of methoxy groups and propionic acid derivatives. For example, the synthesis of 2-methoxy-2-(9-phenanthryl)propionic acid involves chiral resolution and X-ray structural analysis to determine the absolute configuration . The synthesis of pyrimidine derivatives from methoxymethylene intermediates suggests a potential pathway for the synthesis of the target compound through Michael addition reactions . The enantioresolution of 2-methoxy-2-(1-naphthyl)propionic acid and its use in determining the absolute configuration of chiral alcohols could provide insights into the synthesis of enantiomerically pure forms of the target compound .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using techniques such as X-ray structural analysis and NMR. The absolute configuration of chiral methoxy-substituted propionic acids can be determined using these methods . The syn-periplanar conformation of methoxyl and carbonyl groups observed in the crystal structure of one compound could be relevant to the conformational analysis of the target compound . The large chemical shift differences observed in NMR for diastereomers of methoxy-substituted propionic acids suggest that NMR could be a powerful tool for analyzing the molecular structure of the target compound .
Chemical Reactions Analysis
The papers describe various chemical reactions involving methoxy-substituted propionic acids. The resolution of racemic alcohols using these acids as chiral auxiliaries indicates that they can participate in stereoselective reactions . The unusual Michael addition reaction described for the synthesis of pyrimidine derivatives from methoxymethylene intermediates suggests that the target compound may also undergo similar nucleophilic addition reactions .
Physical and Chemical Properties Analysis
While the physical and chemical properties of "Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester" are not directly discussed, the properties of similar compounds can provide some insights. The solvolysis of esters to yield enantiopure acids indicates that the target compound may also be amenable to such reactions, which could affect its physical properties such as solubility . The utility of methoxy-substituted propionic acids in chiral resolution suggests that they have distinct optical properties, which could be relevant for the optical characterization of the target compound .
科学研究应用
合成方法和化学转化
研究表明该化合物可用于合成复杂的分子结构。例如,它已被用于制备 5-甲氧基-2,2-二甲基-2H-1-苯并吡喃-6-丙酸甲酯,展示了一种结合色烯化和脱甲氧基羰基化-烷基化反应进行高效合成的方法(G. Henry 和 H. Jacobs,2001 年)。类似地,该化合物已应用于伯奇还原反应中,伯奇还原反应是将杂环羧酸转化为更有用形式的关键反应,如 3-呋喃酸的还原 (T. Kinoshita、K. Miyano 和 T. Miwa,1975 年)。
催化和材料科学
使用与丙酸衍生物相关的化合物作为单体的超支化脂肪族聚(β-硫代醚酯)的酶促合成,突出了这些材料在生物医学应用中的潜力,因为它们具有高分子量、窄多分散性和良好的氧化响应特性 (万霞武和刘紫,2020 年)。这说明了该化合物在开发具有特定功能特性的新型材料中的作用。
化学性质和分析
该化合物也一直是旨在了解其化学性质(如溶解度和反应性)的研究重点。例如,对相关噻唑-乙硫酸酯在各种溶剂中的溶解度进行的研究,提供了对类似化合物溶解度行为的见解,促进了它们在化学合成和制剂中的应用 (宋兆、曲一新和王水,2010 年)。
属性
IUPAC Name |
methyl 3-(2-methoxy-2-oxoethyl)sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4S/c1-10-6(8)3-4-12-5-7(9)11-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDKLLFGXIEGKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064662 | |
| Record name | Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester | |
CAS RN |
7400-45-5 | |
| Record name | Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7400-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-((2-methoxy-2-oxoethyl)thio)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007400455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7400-45-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59279 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-[(2-methoxy-2-oxoethyl)thio]propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.184 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

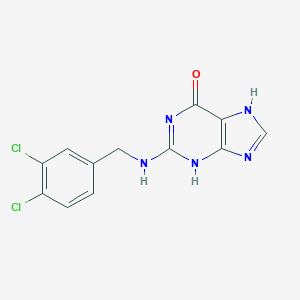
![(4R,6R)-4-(Ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B144308.png)
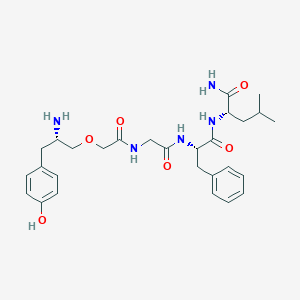
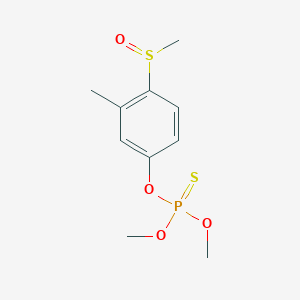
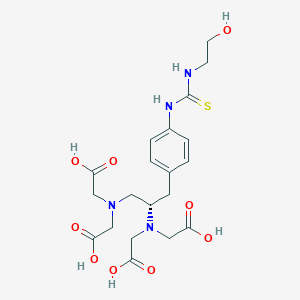
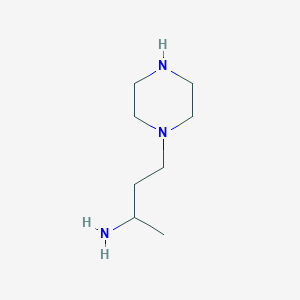

![4-[2-[(E)-octadec-9-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]-4-oxobutanoic acid](/img/structure/B144322.png)
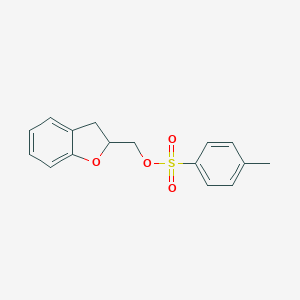
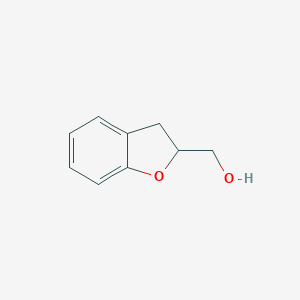
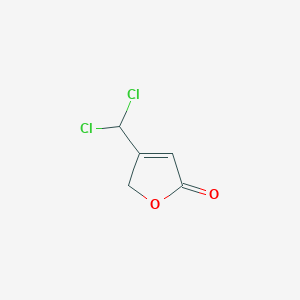
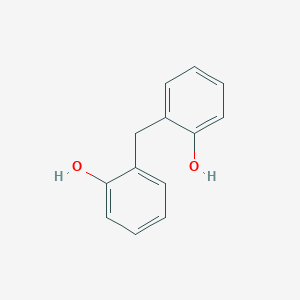
![Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-5-isoxazolyl]-(9CI)](/img/structure/B144331.png)
